3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one

Quinazolinone synthesis Heterocyclic intermediate Reaction yield

3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (CAS 917764-61-5) is a synthetic heterocyclic compound belonging to the quinazolin-4(3H)-one family, characterized by a 2-(1-hydroxyheptadecyl) lipophilic chain and a reactive 3-chloroacetyl substituent. It serves as a critical intermediate in the synthesis of condensed and non-condensed heterocycles with potential dual antimicrobial and surface-active properties.

Molecular Formula C27H41ClN2O3
Molecular Weight 477.1 g/mol
CAS No. 917764-61-5
Cat. No. B12921890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one
CAS917764-61-5
Molecular FormulaC27H41ClN2O3
Molecular Weight477.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1C(=O)CCl)O
InChIInChI=1S/C27H41ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(31)26-29-23-19-17-16-18-22(23)27(33)30(26)25(32)21-28/h16-19,24,31H,2-15,20-21H2,1H3
InChIKeyVCULAUGMOYFXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (CAS 917764-61-5): A Key Synthetic Intermediate in the Quinazolinone Family


3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (CAS 917764-61-5) is a synthetic heterocyclic compound belonging to the quinazolin-4(3H)-one family, characterized by a 2-(1-hydroxyheptadecyl) lipophilic chain and a reactive 3-chloroacetyl substituent. It serves as a critical intermediate in the synthesis of condensed and non-condensed heterocycles with potential dual antimicrobial and surface-active properties [1]. Its synthesis from 2-(1-hydroxyheptadecyl)-quinazolin-4(3H)-one and chloroacetyl chloride proceeds in 76% yield, yielding a crystalline solid (mp 93–95 °C) with molecular formula C27H41ClN2O3 (MW 477.09 g/mol, purity typically ≥95–97% from commercial sources) [1].

Why 3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Generic substitution within the 2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one series is precluded by the specific reactivity conferred by the 3-chloroacetyl group. Unlike the non-chlorinated parent compound (2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one, CAS 917764-60-4) or the hydrazinoacetyl analog (CAS 917764-62-6), the chloroacetyl moiety provides a unique electrophilic site that enables nucleophilic displacement to yield hydrazino, amino, and thio derivatives, which are essential precursors for constructing biologically active condensed heterocycles such as triazinoquinazolines [1]. The presence of the chlorine atom also influences the compound's physicochemical properties—including melting point and solubility—which directly impacts downstream synthetic handling and purification. The quantitative evidence below substantiates this positional and functional differentiation [1].

Quantitative Differentiation of 3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one Against Closest Structural Analogs


Synthetic Yield Comparison: Chloroacetyl Derivative vs. Parent Quinazolinone

Under the same synthetic route (reflux in DMF, precipitation in water), 3-(chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (5) was obtained in 76% yield from compound 4, matching the 76% yield of its immediate precursor 2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (4) synthesized from benzoxazinone 3. This demonstrates that the chloroacetylation step proceeds with high efficiency, preserving the overall atom economy of the synthetic pathway [1].

Quinazolinone synthesis Heterocyclic intermediate Reaction yield

Thermal Property Differentiation: Melting Point Shift Upon Chloroacetylation

Introduction of the chloroacetyl group at N3 raises the melting point by 16–18 °C relative to the parent quinazolinone (compound 4, mp 75–77 °C) and by 2 °C relative to the benzoxazinone precursor (compound 3, mp 91–93 °C) [1]. The commercial product is reported at 93–95 °C , consistent with the primary literature. This thermal stability enhancement facilitates purification by recrystallization and improves long-term storage stability compared to lower-melting analogs.

Physicochemical characterization Melting point Solid-state properties

Elemental Composition Verification: Purity and Identity Confirmation Against Calculated Values

Elemental analysis of the synthesized compound showed C 67.92% (calc. 67.97%), H 8.72% (calc. 8.66%), N 7.46% (calc. 7.43%), with deviations ≤0.06% for all elements [1]. This high degree of agreement between found and calculated values confirms the molecular formula C27H41ClN2O3 and supports the assignment of a single pure product, in contrast to the hydrazinoacetyl analog (compound 6) and other derivatives where elemental analysis data are also reported but with different atomic composition requirements. Commercial sources specify purity of 95–97% .

Elemental analysis Purity assessment Quality assurance

Synthetic Versatility Comparison: Chloroacetyl as a Divergent Intermediate vs. Non-Functionalized Analogs

In the Eissa and El-Sayed (2007) synthetic scheme, the chloroacetyl compound (5) served as the sole precursor to three distinct downstream compound families: (i) hydrazinoacetyl derivative 6 via reaction with hydrazine hydrate; (ii) amino derivative 8 via reaction with ammonium acetate; and (iii) triazinoquinazoline 9–11 via further cyclization [1]. By contrast, the non-chlorinated parent quinazolinone (compound 4) lacks a reactive N3 electrophilic center and therefore cannot directly access these divergent pathways. The chloroacetyl group thus functions as a synthetic linchpin, enabling late-stage diversification without altering the 2-(1-hydroxyheptadecyl) pharmacophoric chain.

Divergent synthesis Nucleophilic substitution Heterocyclic library

Absence of Direct Biological Activity Data: Crystallized Intermediate vs. Tested Surfactant Derivatives

The primary literature synthesizes compound 5 as a crystalline intermediate and does not report direct antimicrobial screening results for this specific intermediate. Biological testing in the Eissa and El-Sayed study was performed exclusively on the propylene oxide adducts (compounds 16a–28c), which were evaluated against Bacillus cereus, Escherichia coli, Aspergillus niger, and Penicillium notatum using zone-of-inhibition and MIC assays [1]. The antimicrobial data available (MIC values ranging from 125–250 µg/mL for active surfactant derivatives, with activity ratings from '+' to '+++') pertain to the final nonionic surfactant products and cannot be attributed to the unmodified intermediate 5 [1]. This represents a significant evidence gap: no head-to-head biological comparison between compound 5 and its structural analogs is available in the published literature.

Antimicrobial screening Structure-activity relationship Data limitation

Recommended Application Scenarios for 3-(Chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one Based on Documented Evidence


Divergent Synthesis of 3-Substituted Quinazolinone Libraries

As a crystalline intermediate offering a reactive chloroacetyl electrophilic site, compound 5 enables the parallel synthesis of hydrazino, amino, and thio-substituted quinazolinone derivatives through simple nucleophilic displacement reactions with hydrazine, amines, or thiols [1]. This divergent strategy is directly applicable to medicinal chemistry groups conducting structure-activity relationship (SAR) studies on the quinazolinone scaffold, where varying the N3 substituent while keeping the 2-(1-hydroxyheptadecyl) lipophilic chain constant is a key design objective.

Precursor to Fused Triazinoquinazoline Heterocycles

The chloroacetyl group of compound 5 serves as a cyclization precursor for constructing triazino[2,3-c]quinazoline ring systems (compounds 9–11) [1]. These fused heterocycles represent a structurally distinct chemotype from the parent quinazolinone and may exhibit altered biological activity profiles. Researchers investigating novel heterocyclic scaffolds for antimicrobial or anticancer screening should consider compound 5 as a validated entry point to this under-explored tricyclic ring system.

Nonionic Surfactant Development via Propoxylation

Although the direct antimicrobial activity of compound 5 is uncharacterized, the Eissa and El-Sayed (2007) protocol demonstrates that quinazolinone intermediates can be converted to nonionic surfactants with dual antimicrobial and surface-active properties by reaction with propylene oxide [1]. Compound 5, possessing both a long alkyl chain (C17) and a heterocyclic core with a modifiable N3 position, is a structural candidate for propoxylation to generate novel amphiphilic compounds. Industrial R&D groups exploring bio-based surfactants for cosmetics, pesticide formulations, or antimicrobial coatings may find this intermediate useful for generating proprietary surfactant libraries.

Analytical Reference Standard for Quality Control of Quinazolinone Intermediates

With its well-characterized melting point (93–95 °C), IR spectrum (distinctive C=O bands at 1671 and 1699 cm⁻¹, C=N at 1600 cm⁻¹), and ¹H NMR signature (δ 4.25 ppm, s, 2H, CH₂Cl), compound 5 can serve as a chromatographic and spectroscopic reference standard for monitoring the progress of chloroacetylation reactions in the quinazolinone series [1]. Analytical laboratories and quality control units in chemical manufacturing may procure this compound for method development and batch-release testing.

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